molecular formula C22H19N3O2 B2957390 4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine CAS No. 701220-08-8

4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine

Cat. No.: B2957390
CAS No.: 701220-08-8
M. Wt: 357.413
InChI Key: ICENNOJRQXBSNG-UHFFFAOYSA-N
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Description

4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. Both natural and synthetic pyrimidines are known to exist. These compounds exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

Several methods exist for synthesizing pyrimidines. One approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring. This reaction occurs at high temperature (250°C) in a mixture of diphenyl oxide and biphenyl . Another method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters .


Molecular Structure Analysis

The molecular formula of this compound is C₁₆H₁₅N₃OS, with an average mass of 297.375 Da. It contains a furan ring substituted with phenyl groups at the C2 and C3 positions .


Chemical Reactions Analysis

The mechanism of action of pyrimidine-based anti-inflammatory agents typically involves inhibiting the expression and activities of vital inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes .

Mechanism of Action

Pyrimidine derivatives, including 4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine, may inhibit the production of prostaglandin E₂ by COX enzymes, contributing to their anti-inflammatory effects .

Future Directions

Research on pyrimidine derivatives continues to explore novel analogs with enhanced anti-inflammatory activities and minimal toxicity. Further studies should focus on optimizing synthesis methods, understanding structure-activity relationships, and evaluating safety profiles .

Properties

IUPAC Name

4-morpholin-4-yl-5,6-diphenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-3-7-16(8-4-1)18-19-21(25-11-13-26-14-12-25)23-15-24-22(19)27-20(18)17-9-5-2-6-10-17/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICENNOJRQXBSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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